molecular formula C21H24ClN3O4S B2842679 (4-(3-Chlorophenyl)piperazin-1-yl)(3-(morpholinosulfonyl)phenyl)methanone CAS No. 638135-71-4

(4-(3-Chlorophenyl)piperazin-1-yl)(3-(morpholinosulfonyl)phenyl)methanone

Cat. No.: B2842679
CAS No.: 638135-71-4
M. Wt: 449.95
InChI Key: PQENZYXOUZMDFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4-(3-Chlorophenyl)piperazin-1-yl)(3-(morpholinosulfonyl)phenyl)methanone features a piperazine core substituted with a 3-chlorophenyl group and a phenylmethanone moiety modified with a morpholinosulfonyl (-SO₂-morpholine) group.

Properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(3-morpholin-4-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O4S/c22-18-4-2-5-19(16-18)23-7-9-24(10-8-23)21(26)17-3-1-6-20(15-17)30(27,28)25-11-13-29-14-12-25/h1-6,15-16H,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQENZYXOUZMDFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The table below compares the target compound with structurally related analogs from the evidence, focusing on substituents, melting points, and receptor affinities:

Compound Name/ID Substituents Key Features Melting Point (°C) 5-HT₂A Ki (nM) Notes
Target Compound 3-(Morpholinosulfonyl)phenyl Polar sulfonyl group; enhanced solubility potential N/A N/A Hypothesized high 5-HT₂A affinity due to sulfonyl-electron withdrawal
Compound 12 () 3-Methoxy-4-nitrophenyl Nitro (electron-withdrawing), methoxy (electron-donating) 185–187 N/A Nitro group may reduce bioavailability due to metabolic instability
Compound 13 () 3-(Methoxymethoxy)-4-nitrophenyl Bulky methoxymethoxy group; increased lipophilicity 189–190 N/A Higher melting point suggests improved crystallinity
Compounds 5–7 () Spiro-cyclohexanepyrrolidine Rigid spirocyclic structure N/A 15–46 High 5-HT₂A antagonism; moderate 5-HT₁A affinity
Compound 8 () Spiro-beta-tetralone Bulky tetralone fragment reduces 5-HT₂A affinity N/A >100 Structural modification lowers receptor selectivity
(3-Chlorophenyl)[4-(2-methoxyphenyl)... () 2-Methoxyphenyl Methoxy enhances solubility; chloro provides steric bulk N/A N/A Potential for dual receptor modulation (e.g., 5-HT/DA)
[4-(tert-butyl)phenyl][4-(3-chlorophenyl)... () tert-Butylphenyl Hydrophobic tert-butyl group; high logP N/A N/A Likely improved CNS penetration due to lipophilicity
Key Observations:
  • Polarity and Solubility: The target compound’s morpholinosulfonyl group contrasts with lipophilic substituents (e.g., tert-butyl in ), suggesting better aqueous solubility. This could reduce blood-brain barrier penetration compared to analogs like Compound 5–7 ().
  • Receptor Affinity: Piperazine derivatives with electron-withdrawing groups (e.g., nitro in ) or rigid spirocycles () show higher 5-HT₂A affinity.
  • Synthetic Complexity: The morpholinosulfonyl group likely requires multi-step synthesis, similar to nitro reduction pathways in , but with sulfonation and morpholine coupling steps.

Pharmacological Implications

  • 5-HT Receptor Modulation: Analogs with piperazine-aryl methanone scaffolds (e.g., ) demonstrate moderate-to-high 5-HT₂A antagonism. The target compound’s sulfonyl group may enhance binding to 5-HT₂A via polar interactions, though this requires validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.